(1E)-CFI-400437 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

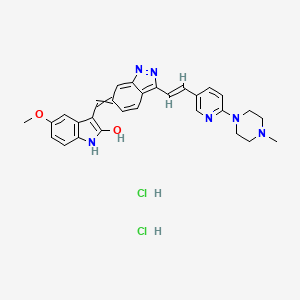

C29H30Cl2N6O2 |

|---|---|

Molecular Weight |

565.5 g/mol |

IUPAC Name |

5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride |

InChI |

InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15?;; |

InChI Key |

NYCYUHRNBLSJAP-XPDSEMQYSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)/C=C/C3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(1E)-CFI-400437 Dihydrochloride: A Potent and Selective PLK4 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[2][3] This has positioned PLK4 as a compelling therapeutic target for the development of novel anti-cancer agents. (1E)-CFI-400437 dihydrochloride (B599025) is an indolinone-derived, ATP-competitive kinase inhibitor that has demonstrated high potency and selectivity for PLK4.[4][5] This technical guide provides a comprehensive overview of the preclinical data on (1E)-CFI-400437 dihydrochloride, including its biochemical and cellular activity, experimental protocols for its evaluation, and its impact on the PLK4 signaling pathway.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PLK4. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates.[5][6] This inhibition disrupts the process of centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7] The potent and selective inhibition of PLK4 by this compound makes it a valuable tool for studying PLK4 biology and a promising candidate for cancer therapy.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound.

Table 1: Biochemical Activity of this compound

| Target Kinase | IC50 (nM) | Reference(s) |

| PLK4 | 0.6 | [4][8] |

| PLK4 | 1.55 | [5] |

| Aurora A | 370 | [4][8] |

| Aurora B | 210 | [4][8] |

| KDR (VEGFR2) | 480 | [4][8] |

| FLT-3 | 180 | [4][8] |

| Other PLK family members | >10,000 | [8] |

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MCF-7 | Breast Cancer | Potent inhibitor (specific IC50 not provided) | [4] |

| MDA-MB-468 | Breast Cancer | Potent inhibitor (specific IC50 not provided) | [4] |

| MDA-MB-231 | Breast Cancer | Potent inhibitor (specific IC50 not provided) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a PLK4 inhibitor.

In Vitro PLK4 Kinase Assay

This protocol describes a general method for determining the in vitro potency of an inhibitor against PLK4 using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human PLK4 enzyme

-

PLK4 substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the PLK4 enzyme and PLK4 substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative activity of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the diluted compound or medium with DMSO (vehicle control) to each well.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Breast Cancer Xenograft Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

MDA-MB-468 human breast cancer cells

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 30% PEG400 in water)[8]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5 x 10⁶ MDA-MB-468 cells, optionally resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.[9]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the formulation of this compound in the vehicle solution. A reported formulation is suspension in 30% PEG400 in water, sonicated before use.[8]

-

Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 25 mg/kg, once daily for 21 days).[4] Administer the vehicle solution to the control group using the same schedule.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Compare the tumor growth between the treated and control groups to determine the antitumor efficacy.

Mandatory Visualizations

PLK4 Signaling Pathway in Centriole Duplication

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow for Preclinical Evaluation of a PLK4 Inhibitor

Caption: Preclinical development workflow for a PLK4 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of PLK4 with demonstrated anti-cancer activity in preclinical models. Its ability to disrupt the critical process of centriole duplication highlights the therapeutic potential of targeting PLK4 in oncology. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on PLK4 inhibitors and related pathways. Further investigation into the broader cellular effects of this compound and its efficacy in a wider range of cancer models is warranted to fully elucidate its clinical potential.

References

- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oricpharma.com [oricpharma.com]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 9. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of (1E)-CFI-400437 Dihydrochloride: A Potent PLK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (1E)-CFI-400437 dihydrochloride. It includes detailed experimental protocols, a summary of its quantitative inhibitory and anti-proliferative activities, and a visual representation of its mechanism of action within the PLK4 signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the development of PLK4 inhibitors for cancer therapy.

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the biogenesis of centrioles, the core components of the centrosome. The centrosome functions as the primary microtubule-organizing center in animal cells, orchestrating the formation of the mitotic spindle, which is essential for accurate chromosome segregation during cell division. Aberrant PLK4 activity can lead to centrosome amplification, a condition characterized by an abnormal number of centrosomes. This can result in chromosomal instability, a key driver of tumorigenesis and cancer progression.[1][2]

Elevated expression of PLK4 has been observed in a variety of human cancers, including breast, colorectal, and neuroblastoma, and is often associated with poor prognosis.[1][3] Consequently, the development of small molecule inhibitors targeting PLK4 has emerged as a promising strategy for cancer therapy. This compound, an indolinone-derived compound, has been identified as a highly potent and selective inhibitor of PLK4.[4] This guide details the scientific journey of this compound from its discovery and synthesis to its biological characterization.

Discovery and Synthesis

(1E)-CFI-400437 belongs to a class of compounds characterized by an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold. The discovery process involved lead generation and optimization efforts to identify potent and selective inhibitors of PLK4.

General Synthesis Pathway

The synthesis of the core (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold typically involves a condensation reaction between an appropriate indolin-2-one and a 1H-indazole-6-carbaldehyde derivative in the presence of a base, such as piperidine (B6355638), in a suitable solvent like ethanol (B145695), followed by heating at reflux.

Detailed Experimental Protocol: Synthesis of this compound

A specific, detailed synthesis protocol for (1E)-CFI-400437 and its subsequent conversion to the dihydrochloride salt is not publicly available in the provided search results. The synthesis of related indazole compounds has been described, involving steps like methylation and oxidative C-H bond amination.[5][6] The general procedure for preparing related 3-arylideneindolin-2-ones involves the reaction of an indolinone with a benzaldehyde (B42025) derivative in ethanol with piperidine as a catalyst.[7]

Formation of the Dihydrochloride Salt: Generally, to form a dihydrochloride salt, the free base of the compound is dissolved in a suitable organic solvent (e.g., methanol, ethanol, or a mixture including diethyl ether). A solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether or isopropanol) is then added, typically in a stoichiometric amount or slight excess, to precipitate the hydrochloride salt. The resulting solid is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Mechanism of Action and Signaling Pathways

(1E)-CFI-400437 exerts its biological effects by directly inhibiting the kinase activity of PLK4. This inhibition disrupts the centriole duplication cycle and impacts downstream signaling pathways implicated in cancer cell proliferation and survival.

PLK4 and Centriole Duplication

PLK4 is the master regulator of centriole duplication, a process that begins in the late G1 and early S phases of the cell cycle. The inhibition of PLK4 by (1E)-CFI-400437 disrupts this tightly regulated process.

Signaling Pathway: PLK4-Mediated Centriole Duplication

Caption: PLK4-mediated centriole duplication pathway and its inhibition by (1E)-CFI-400437.

During the G1/S phase, PLK4 is recruited to the parental centriole by the scaffold proteins CEP192 and CEP152.[2] This recruitment leads to PLK4 activation through trans-autophosphorylation.[8] Activated PLK4 then phosphorylates STIL (SCL/TAL1 interrupting locus).[1][9][10] This phosphorylation event is a critical step that facilitates the recruitment of SAS-6, a key component of the centriolar cartwheel, initiating procentriole formation.[9][10][11] (1E)-CFI-400437, by inhibiting PLK4's kinase activity, blocks the phosphorylation of STIL, thereby preventing the recruitment of SAS-6 and halting centriole duplication.

Downstream Signaling Pathways

Inhibition of PLK4 has been shown to modulate the activity of key signaling pathways involved in cancer cell proliferation, survival, and epithelial-mesenchymal transition (EMT).

Signaling Pathway: Downstream Effects of PLK4 Inhibition

Caption: Downstream signaling pathways affected by PLK4 inhibition.

-

Wnt/β-catenin Pathway: PLK4 has been implicated in the activation of the Wnt/β-catenin pathway. Inhibition of PLK4 can lead to the inactivation of this pathway, which is crucial for the proliferation and invasion of some cancer cells.[1][3][12][13][14][15] Specifically, PLK4 inhibition may affect the phosphorylation status of GSK3β, a key regulator of β-catenin stability.

-

PI3K/Akt Pathway: PLK4 can promote EMT through the activation of the PI3K/Akt signaling pathway.[1][9] Inhibition of PLK4 can suppress the phosphorylation of Akt, leading to a reduction in cell proliferation and survival.[3]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of (1E)-CFI-400437

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| PLK4 | 0.6 | [4] |

| Aurora A | 370 | [4] |

| Aurora B | 210 | [4] |

| KDR | 480 | [4] |

| FLT-3 | 180 |[4] |

Table 2: Anti-proliferative Activity of (1E)-CFI-400437

| Cell Line | Cancer Type | Activity | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Potent inhibitor of cell growth | [4] |

| MDA-MB-468 | Breast Cancer | Potent inhibitor of cell growth | [4] |

| MDA-MB-231 | Breast Cancer | Potent inhibitor of cell growth |[4] |

Table 3: In Vivo Efficacy of (1E)-CFI-400437

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

|---|

| Mouse Xenograft | MDA-MB-468 Breast Cancer | 25 mg/kg, i.p., once daily for 21 days | Exhibited antitumor activity |[4] |

Pharmacokinetic Data: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and AUC for (1E)-CFI-400437 in mice are not extensively detailed in the provided search results. However, studies on similar small molecule kinase inhibitors in mice provide a framework for how such data would be presented.[16][17][18][19][20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is used to determine the inhibitory activity of compounds against a specific kinase.

Workflow: LanthaScreen® Eu Kinase Binding Assay

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Protocol: [13][22][23][24][25]

-

Reagent Preparation:

-

Prepare a 4X serial dilution of this compound in 1X Kinase Buffer A.

-

Prepare a 2X solution of PLK4 kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 4X solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.

-

-

Assay Procedure:

-

To a 384-well plate, add 4 µL of each concentration of the serially diluted compound.

-

Add 8 µL of the 2X kinase/antibody solution to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol for MDA-MB-468 Cells: [2][23][26][27][28][29][30]

-

Cell Seeding:

-

Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol for MDA-MB-468 Xenograft Model in Nude Mice: [12][28][31][32][33]

-

Cell Preparation and Implantation:

-

Harvest MDA-MB-468 cells and resuspend them in a mixture of media and Matrigel (1:1 v/v).

-

Subcutaneously inject 1-5 million cells in a volume of 100-150 µL into the flank or mammary fat pad of athymic nude mice.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a certain size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, i.p., daily) or vehicle control.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and mouse body weight throughout the study.

-

The study is terminated when tumors in the control group reach a predetermined size, and tumors are harvested for further analysis.

-

Conclusion

This compound is a potent and selective inhibitor of PLK4 with demonstrated anti-proliferative activity in breast cancer cell lines and in vivo anti-tumor efficacy in a xenograft model. Its mechanism of action, centered on the disruption of centriole duplication and modulation of key cancer-related signaling pathways, underscores the therapeutic potential of targeting PLK4 in oncology. This technical guide provides a foundational resource for further research and development of (1E)-CFI-400437 and other PLK4 inhibitors as novel anti-cancer agents. Further investigation into its pharmacokinetic profile and detailed synthesis are warranted to advance its preclinical and potential clinical development.

References

- 1. Plk4-dependent phosphorylation of STIL is required for centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Direct interaction of Plk4 with STIL ensures formation of a single procentriole per parental centriole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - DE [thermofisher.com]

- 14. PLK4 inhibitor exhibits antitumor effect and synergizes sorafenib via arresting cell cycle and inactivating Wnt/β-catenin pathway in anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PLK4 inhibitor exhibits antitumor effect and synergizes sorafenib via arresting cell cycle and inactivating Wnt/β-catenin pathway in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 18. auc cmax tmax: Topics by Science.gov [science.gov]

- 19. Physiologically based pharmacokinetic model for topotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. MTT Assay [protocols.io]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Selective cytotoxic effect against the MDA-MB-468 breast cancer cell line of the antibacterial palindromic peptide derived from bovine lactoferricin - PMC [pmc.ncbi.nlm.nih.gov]

- 31. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 32. MiTO [mito.dkfz.de]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of (1E)-CFI-400437 Dihydrochloride in Centrosome Amplification

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centrosome amplification, the presence of more than two centrosomes in a cell, is a hallmark of human cancers and a known driver of chromosomal instability and tumorigenesis. The master regulator of centriole duplication, the core component of the centrosome, is the serine/threonine kinase Polo-like kinase 4 (PLK4). Consequently, PLK4 has emerged as a high-value target for anti-cancer therapeutics. (1E)-CFI-400437 dihydrochloride (B599025) is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4. This document provides a comprehensive technical overview of CFI-400437's mechanism of action, its impact on the PLK4 signaling pathway, and its specific role in modulating centrosome number, thereby providing a rationale for its development as a therapeutic agent.

The PLK4 Signaling Pathway in Centriole Duplication

PLK4 is the primary kinase responsible for initiating centriole duplication once per cell cycle.[1][2] Its activity is tightly regulated to prevent the formation of supernumerary centrosomes. The canonical pathway for centriole duplication begins in the G1/S phase transition and involves a hierarchical recruitment and phosphorylation cascade at the existing mother centriole.

Key steps in the pathway include:

-

PLK4 Recruitment: PLK4 is recruited to the mother centriole through interactions with distinct scaffolding proteins, primarily Cep152 and Cep192.[1]

-

PLK4 Activation: At the centrosome, PLK4 undergoes a conformational change and activation via autophosphorylation in its activation T-loop.[1]

-

Substrate Phosphorylation: Activated PLK4 phosphorylates its key substrate, STIL (SCL/TAL1 interrupting locus).[1][2]

-

Cartwheel Assembly: Phosphorylation of STIL facilitates its interaction with HsSAS-6, a core component required for the assembly of the nine-fold symmetric cartwheel structure, which serves as the scaffold for the new procentriole.[2]

Dysregulation or overexpression of PLK4 leads to the simultaneous formation of multiple procentrioles on the mother centriole, resulting in centrosome amplification.[3] CFI-400437 exerts its effect by directly inhibiting the kinase activity of PLK4, thus disrupting this entire cascade.

Caption: PLK4 signaling pathway for centriole duplication and its inhibition by CFI-400437.

Quantitative Analysis of CFI-400437 Activity

CFI-400437 is a highly potent and selective inhibitor of PLK4. Its activity has been characterized through in vitro kinase assays and cellular proliferation assays across various cancer cell lines.

In Vitro Kinase Inhibition Profile

The selectivity of a kinase inhibitor is critical for minimizing off-target effects. CFI-400437 demonstrates a high degree of selectivity for PLK4 over other kinases, including members of the Aurora kinase family, which are also involved in mitosis.

| Kinase Target | IC50 (nM) | Reference |

| PLK4 | 0.6 - 1.55 | [4][5] |

| Aurora A | 370 | [5] |

| Aurora B | 210 | [5] |

| Aurora B | <15 | [4] |

| Aurora C | <15 | [4] |

| KDR (VEGFR2) | 480 | [5] |

| FLT-3 | 180 | [5] |

| Table 1: In vitro inhibitory concentrations (IC50) of CFI-400437 against various protein kinases. Note the significantly higher potency against PLK4. |

Cellular Effects on Cancer Cell Lines

The inhibition of PLK4 by CFI-400437 translates to potent anti-proliferative effects in cancer cells. While specific data on CFI-400437 inducing centrosome amplification at low doses is less reported than for its analog CFI-400945, its primary role at effective concentrations is the inhibition of centriole duplication, leading to a reduction in centrosome number, mitotic errors, and subsequent cell cycle arrest or cell death.[6][7]

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| MCF-7 | Breast Cancer | Growth Inhibition | Not specified | [5] |

| MDA-MB-468 | Breast Cancer | Growth Inhibition | Not specified | [5] |

| MDA-MB-231 | Breast Cancer | Growth Inhibition | Not specified | [5] |

| MON, BT-12, etc. | Embryonal Brain Tumors | Cytostatic Effect | Not specified | [4] |

| PCa Cell Lines | Prostate Cancer | Decreased Growth & Viability | 25 - 100 nM | [6] |

| PCa Cell Lines | G2/M Arrest & Senescence | 25 - 100 nM | [6] | |

| Table 2: Documented cellular effects of PLK4 inhibition by compounds including CFI-400437 in various cancer cell lines. |

Experimental Protocols

Reproducible and rigorous experimental design is fundamental to understanding the effects of CFI-400437. The following are detailed methodologies for key experiments used to characterize its role in centrosome biology.

Immunofluorescence Staining for Centrosome Quantification

This protocol is used to visualize and quantify centrosomes within a cell population to determine the incidence of amplification or loss following treatment with CFI-400437.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U2OS, MDA-MB-468) on glass coverslips in a 6-well plate. Allow cells to adhere for 24 hours. Treat with a dose range of CFI-400437 dihydrochloride (e.g., 10 nM to 1 µM) or DMSO (vehicle control) for a specified period (e.g., 48-72 hours).

-

Fixation: Aspirate media and wash cells once with 1x PBS. Fix cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: If using PFA fixation, wash 3 times with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash 3 times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate cells with a primary antibody targeting a core centrosomal protein. A common choice is rabbit anti-gamma-tubulin or mouse anti-pericentrin, diluted in 1% BSA/PBS, for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells 3 times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.

-

DNA Staining and Mounting: Wash 3 times with PBS. Stain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips onto glass slides using an anti-fade mounting medium.

-

Microscopy and Analysis: Visualize cells using a fluorescence microscope. Acquire images and count the number of centrosomes (visualized as distinct γ-tubulin or pericentrin foci) per cell for at least 100 cells per condition. Cells with more than two foci are scored as having centrosome amplification.

Caption: Experimental workflow for quantifying centrosome number after CFI-400437 treatment.

Cell Viability and Proliferation Assay (e.g., using WST-1 or MTT)

This assay quantifies the impact of CFI-400437 on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well. Allow to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of CFI-400437 dihydrochloride for 72 hours. Include a vehicle-only control.

-

Reagent Incubation: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C. Live cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of viability. Plot the results to calculate the GI50 (concentration for 50% growth inhibition).

Discussion and Therapeutic Implications

The potent and selective inhibition of PLK4 by (1E)-CFI-400437 dihydrochloride presents a clear mechanism for disrupting the process of centriole duplication. In cancer cells, which are often characterized by an over-expression of PLK4 and existing centrosome amplification, this disruption can be therapeutically beneficial.[6][7] By preventing further centriole duplication, CFI-400437 can lead to a gradual loss of centrosomes over successive cell divisions.[3] The absence of a functional centrosome can trigger a p53-dependent cell cycle arrest or lead to catastrophic mitotic errors, ultimately resulting in cancer cell death or senescence.[6][8]

Interestingly, some PLK4 inhibitors, such as the related compound CFI-400945, have shown a bimodal effect where low concentrations cause partial kinase inhibition, leading to an increase in stable PLK4 and subsequent centriole overduplication, while higher concentrations fully inhibit the kinase, leading to centriole loss.[3][9] While this specific dose-dependent reversal is less characterized for CFI-400437, it highlights the complexity of targeting the PLK4 pathway and underscores the importance of precise dosing in a clinical setting. The primary therapeutic strategy for CFI-400437 focuses on complete target inhibition to induce centriole loss and mitotic failure in tumor cells that are highly dependent on a functional mitotic apparatus.

Conclusion

This compound is a potent and selective PLK4 inhibitor that directly interferes with the master regulator of centriole biogenesis. Its mechanism of action prevents the phosphorylation of STIL, thereby blocking the recruitment of SAS-6 and the formation of new procentrioles. This disruption of the centriole duplication cycle makes CFI-400437 a promising therapeutic agent for cancers characterized by PLK4 overexpression and centrosome amplification. Further research and clinical evaluation are warranted to fully define its therapeutic window and potential in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence. [escholarship.org]

- 8. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative activity of (1E)-CFI-400437 dihydrochloride (B599025), a potent and selective inhibitor of Polo-like kinase 4 (PLK4). This document details the compound's mechanism of action, its effects on cancer cell lines, and provides comprehensive experimental protocols for its study.

Core Concept: Targeting Mitotic Integrity through PLK4 Inhibition

(1E)-CFI-400437 dihydrochloride is an ATP-competitive inhibitor with high selectivity for PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] By inhibiting PLK4, CFI-400437 disrupts the normal process of centrosome formation, leading to mitotic errors, cell cycle arrest, and ultimately, the inhibition of cancer cell proliferation.[2]

Data Presentation

Kinase Inhibitory Activity

This compound demonstrates high potency against its primary target, PLK4, and exhibits activity against other kinases at higher concentrations.

| Target Kinase | IC50 (nM) | Reference |

| PLK4 | 0.6 | [1] |

| PLK4 | 1.55 | [2] |

| Aurora A | 370 | [1] |

| Aurora B | 210 | [1] |

| KDR | 480 | [1] |

| FLT-3 | 180 | [1] |

Antiproliferative Activity

While literature confirms that this compound is a potent inhibitor of cell growth in various breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231, specific IC50 values for its antiproliferative activity are not consistently reported in the reviewed literature.[1] It has been shown to significantly impair the growth of these cells in vitro.[2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of CFI-400437 is the inhibition of PLK4, which disrupts the centriole duplication cycle. This leads to a cascade of events culminating in the suppression of tumor growth.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiproliferative activity of this compound.

Cell Viability Assay (Resazurin-based)

This protocol outlines a method to determine the dose-dependent effect of CFI-400437 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the inhibitory range. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: After the incubation period, add 10 µL of resazurin solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

-

Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Normalize the fluorescence of treated wells to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with CFI-400437, providing insight into long-term cytotoxic effects.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well tissue culture plates

-

This compound

-

PBS

-

Trypsin-EDTA

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of CFI-400437 for a defined period (e.g., 24 hours).

-

Wash and Re-feed: After treatment, remove the compound-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.

-

Incubation for Colony Formation: Incubate the plates for 10-14 days, or until visible colonies (typically >50 cells) have formed in the control wells.

-

Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a fixing solution (e.g., methanol) for 10-15 minutes. After fixation, stain the colonies with crystal violet solution for 20-30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100). The surviving fraction (SF) for each treatment is then calculated as: SF = (number of colonies formed after treatment) / (number of cells seeded x (PE/100)).

Western Blotting for PLK4 and Downstream Markers

This protocol is for detecting changes in protein expression levels of PLK4 and markers of cell cycle arrest or apoptosis following treatment with CFI-400437.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cell pellets in RIPA buffer, quantify protein concentration using a BCA assay, and normalize all samples to the same concentration. Prepare lysates for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound is a highly potent and selective inhibitor of PLK4, demonstrating significant antiproliferative effects in cancer cells. Its mechanism of action, centered on the disruption of centriole duplication and mitotic integrity, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols provided herein offer a robust framework for the continued investigation of this and other PLK4 inhibitors.

References

(1E)-CFI-400437 Dihydrochloride: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, a hallmark of genomic instability that can drive tumorigenesis.[1][2] As an ATP-competitive inhibitor, CFI-400437 offers a valuable tool for investigating the consequences of PLK4 inhibition in cancer cells, including effects on cell cycle progression, proliferation, and survival. This guide provides an in-depth overview of CFI-400437 for its application in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

Kinase Inhibitory Activity

CFI-400437 is a highly potent inhibitor of PLK4 with an IC50 value in the low nanomolar range. Its selectivity has been profiled against a panel of other kinases, demonstrating significantly lower potency for off-target kinases.

| Target Kinase | IC50 (nM) | Reference |

| PLK4 | 0.6 | [3][4] |

| Aurora A | 370 | [3][4] |

| Aurora B | 210 | [3][4] |

| KDR (VEGFR2) | 480 | [3][4] |

| FLT-3 | 180 | [3][4] |

Antiproliferative Activity

CFI-400437 has demonstrated potent growth inhibitory effects on various cancer cell lines, particularly those of breast cancer origin.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Not specified, but potent inhibitor | [4] |

| MDA-MB-468 | Breast Cancer | Not specified, but potent inhibitor | [4] |

| MDA-MB-231 | Breast Cancer | Not specified, but potent inhibitor | [4] |

Note: While specific IC50 values for antiproliferative activity are not consistently reported in the public domain, the available literature consistently describes CFI-400437 as a potent inhibitor of the growth of these cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed in the study of PLK4 inhibitors like CFI-400437.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of CFI-400437 on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of (1E)-CFI-400437 dihydrochloride in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting

This protocol is for assessing the levels of PLK4 and downstream signaling proteins.

-

Cell Lysis: Treat cells with CFI-400437 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PLK4 (e.g., 1:1000 dilution) or other proteins of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This protocol is for directly measuring the inhibitory effect of CFI-400437 on PLK4 kinase activity.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and assay buffer.

-

Inhibitor Addition: Add varying concentrations of CFI-400437 or a vehicle control to the reaction wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

PLK4 Signaling Pathway in Centriole Duplication

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow for In Vitro Evaluation of (1E)-CFI-400437

Caption: A typical workflow for studying CFI-400437 in cancer cells.

References

An In-depth Technical Guide to the ATP-Competitive Inhibition by (1E)-CFI-400437 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2][3] Dysregulation of PLK4 activity is implicated in tumorigenesis, making it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of (1E)-CFI-400437 dihydrochloride, detailing its mechanism of action, inhibitory activity, and effects on cellular processes. This document synthesizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to this compound

This compound, a derivative of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one, emerged from a drug discovery program aimed at identifying novel inhibitors of PLK4.[1][4] Its ATP-competitive nature allows it to effectively block the kinase activity of PLK4, leading to the disruption of centriole duplication, mitotic defects, and ultimately, inhibition of cancer cell proliferation.[1][5]

Mechanism of Action: ATP-Competitive Inhibition of PLK4

This compound exerts its biological effects by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of PLK4.[1] This mode of inhibition prevents the transfer of a phosphate (B84403) group from ATP to PLK4 substrates, thereby abrogating its downstream signaling functions essential for centriole formation. The high selectivity of CFI-400437 for PLK4 over other kinases, including other members of the Polo-like kinase family, underscores its potential as a targeted therapeutic agent.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against a panel of protein kinases. The data, summarized in the tables below, highlight its high affinity for PLK4.

Table 1: Inhibitory Activity of this compound against PLK4

| Parameter | Value | Reference |

| IC₅₀ | 0.6 nM | [1] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase Target | IC₅₀ (µM) | Reference |

| Aurora A | 0.37 | |

| Aurora B | 0.21 | |

| KDR (VEGFR2) | 0.48 | |

| FLT-3 | 0.18 |

Biological Effects and Anti-proliferative Activity

Inhibition of PLK4 by this compound leads to a cascade of cellular events, culminating in anti-proliferative effects in cancer cells.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Reference |

| MCF-7 | Breast Cancer | Potent growth inhibitor | |

| MDA-MB-468 | Breast Cancer | Potent growth inhibitor | |

| MDA-MB-231 | Breast Cancer | Potent growth inhibitor |

In Vivo Antitumor Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of (1E)-CFI-400437.

Table 4: In Vivo Antitumor Activity of (1E)-CFI-400437

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Mouse Xenograft | MDA-MB-468 Breast Cancer | 25 mg/kg, i.p., once daily for 21 days | Exhibited antitumor activity | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound, based on the primary literature.[1]

In Vitro Kinase Inhibition Assay (PLK4)

This protocol outlines the determination of the IC₅₀ value of this compound against PLK4.

Workflow:

Caption: Workflow for in vitro PLK4 kinase inhibition assay.

Materials:

-

Recombinant human PLK4 enzyme

-

Kinase substrate (e.g., a generic peptide substrate)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in kinase assay buffer.

-

Reaction Setup: In each well of the assay plate, combine the diluted inhibitor, a fixed concentration of PLK4 enzyme, and the kinase substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding a fixed concentration of ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the compound relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This protocol describes the assessment of the anti-proliferative effects of this compound on cancer cell lines.

Workflow:

Caption: Workflow for cell proliferation assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Measurement: Assess cell viability using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well, incubate briefly, and measure the luminescence.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data and fitting it to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of (1E)-CFI-400437 in a mouse xenograft model.

Workflow:

Caption: Workflow for in vivo tumor xenograft study.

Materials:

-

Immunocompromised mice (e.g., SCID mice)

-

MDA-MB-468 human breast cancer cells

-

This compound

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant MDA-MB-468 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³). Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally once daily for 21 days.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the treatment period, or when tumors in the control group reach a maximum allowed size, euthanize the mice.

-

Data Analysis: Excise the tumors and weigh them. Calculate the tumor growth inhibition for the treatment group compared to the control group.

Signaling Pathways

PLK4 Signaling in Centriole Duplication

PLK4 is the master regulator of centriole duplication. Its activity is tightly controlled to ensure that each cell forms exactly one new centriole per cell cycle.

Caption: Simplified PLK4 signaling in centriole duplication.

Consequences of PLK4 Inhibition by this compound

Inhibition of PLK4 by this compound disrupts the precise control of centriole duplication, leading to mitotic errors and cell death in cancer cells.

Caption: Consequences of PLK4 inhibition by (1E)-CFI-400437.

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of PLK4 with demonstrated anti-proliferative and in vivo antitumor activity. Its well-defined mechanism of action, targeting a key regulator of cell division, makes it a valuable tool for cancer research and a promising scaffold for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field.

References

- 1. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Indolinone-Derived Kinase Inhibitors for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolinone (or 2-oxindole) scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][2][3] Indolinone-based small molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket in the catalytic domain of kinases and thereby blocking the phosphorylation of downstream substrates.[1][4] This action can disrupt signaling pathways essential for tumor cell proliferation, survival, and angiogenesis—the formation of new blood vessels that supply tumors.[3] This guide provides a technical overview of key indolinone-derived kinase inhibitors, their mechanisms of action, quantitative inhibitory data, and detailed experimental protocols for their evaluation.

Core Mechanism of Action

Indolinone derivatives exert their biological effects by competitively inhibiting the binding of ATP to the catalytic domain of receptor tyrosine kinases (RTKs).[4][5] This inhibition prevents the crucial first step of signal transduction: receptor autophosphorylation. By blocking this event, the entire downstream signaling cascade that promotes processes like cell proliferation, migration, and survival is halted.[5] Several indolinone-based drugs, such as Sunitinib (B231) and Nintedanib, have been approved for cancer treatment, underscoring the clinical significance of this chemical class.[2][6]

Profiles of Key Indolinone-Derived Inhibitors

This section details the characteristics of several well-studied indolinone-derived kinase inhibitors.

Sunitinib (Sutent®)

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[7][8] Its anti-cancer effects stem from the simultaneous inhibition of multiple RTKs involved in tumor angiogenesis and cell proliferation.[8][9]

Primary Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)[10][11]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α, -β)[10][11]

By inhibiting these targets, Sunitinib effectively reduces tumor vascularization and triggers cancer cell apoptosis, leading to tumor shrinkage.[8][9]

Quantitative Data: Sunitinib Inhibitory Activity

| Target Kinase | IC₅₀ / Kᵢ (nM) | Assay Context |

|---|---|---|

| VEGFR-1 | Kᵢ: 9 | Biochemical Assay |

| VEGFR-2 | IC₅₀: 80 | Cell-based Assay |

| VEGFR-3 | IC₅₀: 60 | Cell-based Assay |

| PDGFR-α | IC₅₀: 50 | Cell-based Assay |

| PDGFR-β | Kᵢ: 2 | Biochemical Assay |

| c-KIT | IC₅₀: 50 | Cell-based Assay |

| FLT3 | IC₅₀: 50 | Cell-based Assay |

| RET | IC₅₀: 50 | Cell-based Assay |

(Data compiled from multiple sources, specific values may vary based on assay conditions)

References

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sunitinib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of (1E)-CFI-400437 Dihydrochloride: A Technical Guide

(1E)-CFI-400437 dihydrochloride (B599025) , an indolinone-derived compound, has emerged as a potent and selective inhibitor of Polo-like kinase 4 (PLK4). Its ability to meticulously target PLK4 over other kinases makes it a valuable tool for cancer research and a promising candidate for therapeutic development. This technical guide provides an in-depth analysis of the selectivity of (1E)-CFI-400437 dihydrochloride, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Kinase Inhibition

The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for PLK4 compared to other kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.[1][2]

| Kinase Target | IC50 (nM) | Reference(s) |

| PLK4 | 0.6 | [2] |

| PLK4 | 1.55 | [1] |

| Aurora Kinase A (AURKA) | 370 | [2] |

| Aurora Kinase B (AURKB) | 210 | [2] |

| Aurora Kinase B (AURKB) | <15 | [1] |

| Aurora Kinase C (AURKC) | <15 | [1] |

| KDR (VEGFR2) | 480 | [2] |

| FLT-3 | 180 | [2] |

Table 1: In Vitro Kinase Inhibition Profile of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, PLK4, and a selection of off-target kinases. The data highlights the potent and selective inhibition of PLK4.

Experimental Protocols: Methodologies for Determining Kinase Selectivity

The quantitative data presented above is derived from rigorous in vitro kinase assays. While specific, detailed protocols for every cited value are proprietary to the research groups, the general methodology can be outlined as follows:

In Vitro Kinase Assay (General Protocol)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (IC50).

Materials:

-

Recombinant human kinases (e.g., PLK4, AURKA, AURKB)

-

Specific peptide or protein substrate for each kinase

-

This compound (serially diluted)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)

-

Kinase reaction buffer (typically containing MgCl₂, a buffering agent like HEPES, and a detergent)

-

Detection reagents (e.g., phosphospecific antibodies, luminescence-based ADP detection kits)

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Reaction Setup: A master mix is prepared containing the kinase, its substrate, and the kinase reaction buffer.

-

Inhibitor Addition: The master mix is dispensed into the wells of a microplate. Subsequently, varying concentrations of this compound (or a vehicle control, typically DMSO) are added to the wells.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often kept at or near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition measurements.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. Several detection methods can be employed:

-

Radiometric Assays: If radiolabeled ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing), and the incorporated radioactivity is measured using a scintillation counter.

-

Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.

-

Fluorescence-Based Assays: These can involve the use of phosphospecific antibodies tagged with a fluorescent probe.

-

-

Data Analysis: The measured signal (e.g., radioactivity, luminescence, fluorescence) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

A common platform for such assays is the SelectScreen™ Kinase Profiling service from Thermo Fisher Scientific, which was utilized in some of the cited studies.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of PLK4, a master regulator of centriole duplication. This targeted inhibition has significant downstream consequences on cell cycle progression and proliferation.

PLK4 Signaling Pathway in Centriole Duplication

PLK4 plays a crucial role in the initiation of centriole formation. Its activity is tightly regulated to ensure that each cell inherits the correct number of centrosomes.

Caption: PLK4-mediated centriole duplication and its inhibition.

Inhibition of PLK4 by this compound disrupts this pathway, leading to a failure in centriole duplication. This can result in mitotic defects, aneuploidy, and ultimately, cell cycle arrest or apoptosis in cancer cells that are often dependent on elevated PLK4 activity.

Experimental Workflow for Assessing Cellular Effects

The cellular consequences of PLK4 inhibition by this compound are typically investigated using a workflow that combines cell viability assays with more detailed mechanistic studies.

Caption: Workflow for evaluating the cellular effects of CFI-400437.

This workflow allows researchers to not only quantify the anti-proliferative effects of the inhibitor but also to visually and biochemically confirm that the observed effects are consistent with the inhibition of the PLK4 signaling pathway.

References

Methodological & Application

(1E)-CFI-400437 dihydrochloride in vitro assay protocol

An in-depth guide to the in vitro evaluation of (1E)-CFI-400437 dihydrochloride (B599025), a potent and selective inhibitor of Polo-like kinase 4 (PLK4), is provided in these application notes. Designed for researchers in oncology and cell biology, this document details the compound's mechanism of action, inhibitory activity, and its effects on cancer cell lines. Step-by-step protocols for key assays are included to ensure accurate and reproducible results.

(1E)-CFI-400437 dihydrochloride is an ATP-competitive kinase inhibitor derived from indolinone, demonstrating high selectivity for PLK4.[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[4][5] By inhibiting PLK4, CFI-400437 disrupts normal mitotic processes, leading to defects in centriole duplication, mitotic errors, and ultimately, cell death in cancer cells.[5][6] This targeted action makes it a compound of significant interest for therapeutic development.

Signaling Pathway Inhibition

CFI-400437 acts by competing with ATP for the binding site on the PLK4 kinase domain. This inhibition prevents the autophosphorylation of PLK4 and the subsequent phosphorylation of its downstream targets, which are essential for the initiation of procentriole formation. The disruption of this pathway leads to a failure in centriole duplication, causing mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

Data Presentation

Kinase Inhibition Profile

This compound shows high potency for PLK4 and selectivity against other kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 | Reference |

| PLK4 | 0.6 nM | [1][3][7] |

| PLK4 | 1.55 nM | [2] |

| Aurora A | 0.37 µM | [1] |

| Aurora B | 0.21 µM | [1] |

| Aurora B | <15 nM | [1][2] |

| Aurora C | <15 nM | [2] |

| KDR (VEGFR2) | 0.48 µM | [1] |

| FLT-3 | 0.18 µM | [1] |

Cellular Activity

The compound effectively inhibits the growth of various cancer cell lines.

| Cell Line | Cancer Type | Effect | Reference |

| MCF-7 | Breast Cancer | Potent growth inhibition | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Potent growth inhibition | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent growth inhibition | [1] |

| MON, BT-12, BT-16, DAOY, D283 | Embryonal Brain Tumors | Inhibition of proliferation and viability | [8] |

| Multiple Lines | Rhabdoid & Medulloblastoma | Complete inhibition of colony formation at 50nM | [9] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 value of CFI-400437 against PLK4 or other kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human PLK4 enzyme

-

Suitable kinase substrate (e.g., a generic peptide substrate)

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)

-

This compound, serially diluted in DMSO

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution series of CFI-400437 in DMSO. A typical starting concentration might be 10 µM, diluted in 10 steps with a 1:3 ratio.

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the kinase assay buffer.

-

Add 0.5 µL of the appropriate CFI-400437 dilution or DMSO (for positive and negative controls).

-

Add 1 µL of the kinase/substrate mixture.

-

Gently mix the plate and incubate for 60 minutes at room temperature.

-

-

Initiate Phosphorylation: Add 1 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km for the specific kinase.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Signal Detection:

-

Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescence signal.

-

Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

The luminescence signal is inversely proportional to the amount of kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability / Proliferation Assay (MTT/CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with CFI-400437.[10][11][12]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO or solubilization buffer (for MTT)

-

Sterile 96-well clear-bottom plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 1,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.[10]

-

Cell Attachment: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Compound Treatment:

-

Prepare serial dilutions of CFI-400437 in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.

-

Remove the old medium and add 100 µL of medium containing the various concentrations of CFI-400437. Include vehicle control (DMSO) and blank (medium only) wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

-

Reagent Addition:

-